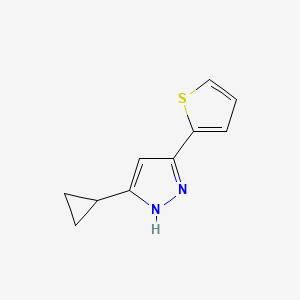

5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole

Description

5-Cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with a cyclopropyl group at position 5 and a thiophen-2-yl group at position 2. This compound is part of a broader class of pyrazole derivatives known for diverse pharmacological and agrochemical applications, including enzyme inhibition (e.g., dihydroorotate dehydrogenase (DHODH) and monoamine oxidase (MAO)) and antimicrobial activity .

Synthetic routes for analogous compounds often involve cyclocondensation reactions or nucleophilic aromatic substitution, as demonstrated in the preparation of structurally related pyrazoles with alkoxy, halogen, or trifluoromethyl substituents . For example, 5-cyclopropyl-2-fluoropyridine or 3-chloro-6-cyclopropylpyridazine can serve as precursors in high-temperature reactions (e.g., 180°C in acetonitrile) followed by chromatographic purification .

Properties

IUPAC Name |

5-cyclopropyl-3-thiophen-2-yl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-2-10(13-5-1)9-6-8(11-12-9)7-3-4-7/h1-2,5-7H,3-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXDQWNVSBLQAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazines with Acetylenic Ketones

One notable method involves the cyclocondensation of hydrazine derivatives with acetylenic ketones, which can lead to pyrazole formation with substituents at the 3- and 5-positions. This method, established over a century ago, can yield regioisomeric mixtures that require careful control of reaction conditions to favor the desired isomer.

- Mechanism: The hydrazine acts as a bidentate nucleophile attacking the electrophilic sites of the acetylenic ketone, followed by ring closure to form the pyrazole.

- Advantages: Straightforward, good yields, and adaptable to various substituents including cyclopropyl and thiophenyl groups.

- Challenges: Potential formation of regioisomers and need for regioselective control.

1,3-Dipolar Cycloaddition of Diazocarbonyl Compounds

Another efficient approach is the 1,3-dipolar cycloaddition of diazocarbonyl compounds with alkynes or alkynoyl derivatives catalyzed by metal triflates (e.g., zinc triflate). This method provides pyrazoles in good yields under mild conditions.

- Example: Ethyl α-diazoacetate reacting with phenylpropargyl substrates gave pyrazoles in 89% yield.

- This strategy could be adapted for thiophene-substituted alkynes and cyclopropyl-containing diazocarbonyls to access the target compound.

One-Pot Modular Synthesis Using Hydrazones and Ketones

Recent advances include one-pot, two-component modular syntheses where hydrazones derived from aromatic aldehydes react with substituted ketones in the presence of catalytic iodine and acid in ethanol, often with dimethyl sulfoxide as an additive. This method yields 3,5-disubstituted pyrazoles efficiently.

- Procedure: Hydrazones and ketones are refluxed in ethanol with catalytic iodine and acid.

- Yields: Optimized conditions yield up to 92% of pyrazole products.

- Relevance: This method can be adapted for cyclopropyl ketones and thiophene-containing hydrazones to synthesize this compound.

Detailed Reaction Conditions and Optimization Data

Optimization of Pyrazole Formation from Phenacyl Derivatives and Hydrazones

| Entry | Phenacyl Derivative | Equiv Hydrazone | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 2′-Bromoacetophenone | 1.2 | 0.5 | 30 |

| 2 | 2′-Bromoacetophenone | 2.2 | 0.5 | 39 |

| 3 | 2′-Bromoacetophenone | 1.4 | 0.5 | 39 |

| 4 | 2′-Bromoacetophenone | 1.4 | 0.5 (added to refluxing solution) | 92 |

| 5 | 2′-Bromoacetophenone | 1.2 | 0.5 (added to refluxing solution) | 80 |

| 6 | 4′-Methoxy-2-bromoacetophenone | 1.4 | 0.5 (added to refluxing solution) | 86 |

| 7 | 2-Phenoxyacetophenone | 1.4 | 48 | No Reaction |

Note: Hydrazone added to refluxing phenacyl derivative solution improves yield significantly.

Optimization of Reaction Using Acetophenone and Hydrazone with Iodine

| Entry | Equiv Hydrazone | Iodine (equiv) | DMSO (equiv) | Acid | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 2.0 | 1.0 | 1.5 | HCl | 24 | 80 |

| 2 | 1.5 | 1.0 | 1.5 | HCl | 24 | 76 |

| 3 | 1.2 | 1.0 | 1.5 | HCl | 24 | 45 |

| 4 | 2.0 | 0.1 | 1.5 | HCl | 24 | Trace |

| 5 | 1.5 | 0.1 | 1.5 | H2SO4 | 5 | 85 |

Note: Adequate iodine and acid catalyst loading are critical for high yields.

Mechanistic Insights

Two main mechanistic pathways are proposed for the formation of 3,5-disubstituted pyrazoles:

- Pathway A: Initial nucleophilic attack of hydrazone on the carbonyl carbon of the ketone forming an intermediate that tautomerizes and cyclizes to the pyrazole ring.

- Pathway B: Formation of a resonance-stabilized cation intermediate after loss of halide, followed by cyclization and aromatization to pyrazole.

These pathways are consistent with the regioselectivity observed in the synthesis of this compound, favoring substitution at the 3- and 5-positions.

Summary Table of Preparation Methods for this compound

| Method | Key Reagents | Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclocondensation with Acetylenic Ketones | Hydrazine derivatives, acetylenic ketones | Mild heating, solvent varies | Moderate to High | Straightforward, classical method | Regioisomer formation possible |

| 1,3-Dipolar Cycloaddition | Diazocarbonyl compounds, alkynes | Metal triflate catalyst, mild | Up to 89 | High yield, mild conditions | Requires diazo intermediates |

| One-Pot Hydrazone-Ketone Condensation | Hydrazones, substituted ketones, I2, acid | Reflux in ethanol, DMSO additive | Up to 92 | High yield, operational simplicity | Requires careful optimization |

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or thiophene rings are replaced with other groups. Common reagents for these reactions include halogens and organometallic compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst or organometallic reagents (e.g., Grignard reagents) under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce hydrogenated forms of the compound. Substitution reactions can result in various substituted pyrazole or thiophene derivatives.

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of pharmacological properties that make it a candidate for further research and development in therapeutic applications.

Antimicrobial Activity

Research has shown that pyrazole derivatives, including 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole, possess significant antimicrobial properties. In vitro studies have indicated effective inhibition against various bacterial strains, suggesting potential use in treating infections. A study found that specific derivatives exhibited antimicrobial activity with minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL against Staphylococcus aureus and Bacillus cereus .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties by significantly inhibiting nitric oxide production in macrophages treated with lipopolysaccharides (LPS). Such findings indicate its potential as an anti-inflammatory agent, which could be beneficial in conditions characterized by excessive inflammation.

Anticancer Properties

This compound has also been evaluated for its anticancer effects. Studies have reported cytotoxicity against various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. The compound showed enhanced cytotoxicity when used in combination with doxorubicin, indicating a possible synergistic effect that could improve therapeutic outcomes.

Chemical Synthesis and Mechanism of Action

The synthesis of this compound can be achieved through various methods, including metal-free routes that enhance efficiency and yield. The mechanism of action involves interaction with specific molecular targets, potentially modulating enzyme or receptor activity to produce the observed biological effects .

Research Findings and Case Studies

Several studies have contributed to the understanding of the biological activity of this compound.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Pyrazole Derivatives

| Compound Name | Substituents (Position 3) | Substituents (Position 5) | Key Functional Groups | Molecular Formula | Molecular Weight |

|---|---|---|---|---|---|

| 5-Cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole | Thiophen-2-yl | Cyclopropyl | Aromatic sulfur, strained ring | C₉H₉N₂S | 177.25 g/mol |

| 5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole | Trifluoromethyl | Cyclopropyl | Electron-withdrawing CF₃ | C₇H₇F₃N₂ | 176.14 g/mol |

| 5-Isopropyl-3-(trifluoromethyl)-1H-pyrazole | Trifluoromethyl | Isopropyl | Branched alkyl, CF₃ | C₇H₉F₃N₂ | 178.16 g/mol |

| 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole | Trifluoromethyl | tert-Butyl | Bulky alkyl, CF₃ | C₈H₁₁F₃N₂ | 192.18 g/mol |

Key Observations:

Aromatic Interactions : The thiophen-2-yl group in the target compound may facilitate π-π stacking or hydrogen bonding via sulfur, a feature absent in CF₃-substituted analogs .

Pharmacological and Biochemical Activity

Key Insights:

- MAO Inhibition : Thiophene-containing pyrazoles, such as 5-(4-chlorophenyl)-4,5-dihydro-3-(thiophen-2-yl)pyrazole-1-carbothioamide, exhibit MAO inhibition via sulfur-mediated interactions, suggesting a plausible mechanism for the target compound .

- DHODH Inhibition : CF₃-substituted derivatives demonstrate superior DHODH inhibition (IC₅₀ = 0.12 μM) compared to thiophene analogs, likely due to enhanced electrophilicity .

Physicochemical Properties

- Lipophilicity : The thiophen-2-yl group increases lipophilicity (logP ≈ 2.5) compared to CF₃-substituted analogs (logP ≈ 2.0), impacting membrane permeability .

- Hydrogen Bonding: The pyrazole NH group in all derivatives serves as a hydrogen bond donor, critical for interactions with biological targets like DHODH .

Biological Activity

5-Cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole (C3T2P) is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of C3T2P, including its antimicrobial, anticancer, and anti-inflammatory effects, as well as its potential mechanisms of action.

Structural Characteristics

C3T2P features a pyrazole ring substituted with a cyclopropyl group and a thiophene moiety. These structural elements contribute to its lipophilicity and electronic properties, making it a promising candidate for various pharmacological applications. The compound's unique structure allows for interactions with biological targets, which are crucial for its biological activity.

Biological Activities

Research has demonstrated that C3T2P exhibits several notable biological activities:

- Antimicrobial Properties : C3T2P has shown effectiveness against various microbial strains. Its mechanism may involve disrupting microbial cell membranes or inhibiting key metabolic pathways, although specific targets remain to be fully elucidated.

- Anticancer Activity : Preliminary studies suggest that C3T2P may inhibit certain cancer cell lines, potentially through the modulation of enzyme activity related to cell proliferation. For instance, docking studies indicate that C3T2P can bind to enzymes involved in cancer progression, which may lead to reduced tumor growth .

- Anti-inflammatory Effects : C3T2P has been evaluated for its anti-inflammatory properties, showing promise in reducing the production of pro-inflammatory cytokines. This effect could be beneficial in treating conditions characterized by chronic inflammation .

The biological activity of C3T2P is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : C3T2P may inhibit enzymes critical for cancer cell metabolism and proliferation, such as lactate dehydrogenase (LDH). Inhibition of LDH has been linked to reduced glycolytic activity in cancer cells, suggesting a potential pathway for anticancer effects .

- Binding Affinity : In silico studies have indicated that C3T2P possesses favorable binding affinities for various proteins involved in disease processes. Understanding these interactions is crucial for optimizing its pharmacological profile.

Comparative Analysis with Related Compounds

A comparison of C3T2P with structurally similar compounds reveals insights into its unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(Chloromethyl)-5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole | Chloromethyl substitution | Antimicrobial |

| 1-(Phenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole | Phenyl group instead of cyclopropyl | Antitumor |

| 5-(Thiophen-2-yl)-4-methylpyrazole | Methyl substitution on pyrazole | Anti-inflammatory |

The presence of the cyclopropyl group in C3T2P is believed to enhance its biological activity through unique interactions with biological targets compared to other derivatives.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of C3T2P and related compounds:

- Study on Anticancer Activity : A recent study assessed the cytotoxic effects of C3T2P on breast cancer cell lines (MCF-7 and MDA-MB-231), revealing significant inhibition of cell growth when combined with standard chemotherapeutics like doxorubicin. This suggests a potential synergistic effect that warrants further investigation .

- Antimicrobial Testing : In vitro assays demonstrated that C3T2P exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy was attributed to its ability to disrupt bacterial membrane integrity.

Q & A

Q. What are the recommended synthetic routes for 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole, and how can reaction conditions be optimized to improve regioselectivity?

Methodological Answer: The compound can be synthesized via regioselective cyclization of N-tosylhydrazones with α,β-unsaturated ketones. Optimization involves using palladium catalysts (e.g., Pd(OAc)₂) and ligands like XPhos to enhance regiocontrol . Microwave-assisted synthesis at 120°C for 2 hours in dimethylformamide (DMF) has shown improved yields (85–90%) compared to conventional heating. Critical parameters include stoichiometric ratios (1:1.2 hydrazone:ketone) and inert atmosphere (N₂/Ar) to prevent oxidation of intermediates .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify substituent positions. The cyclopropyl group shows distinct triplet splitting (~δ 1.2–1.5 ppm), while thiophen-2-yl protons resonate as a multiplet (δ 7.1–7.4 ppm) .

- X-ray Crystallography: Monoclinic crystal systems (space group P2₁/c) with unit cell parameters (a = 6.0686 Å, b = 18.6887 Å, c = 14.9734 Å) confirm molecular geometry and intermolecular interactions (e.g., hydrogen bonding between pyrazole N–H and carbonyl groups) .

- Mass Spectrometry (HRMS): ESI-HRMS in positive ion mode confirms molecular weight (e.g., m/z 229.0821 for [M+H]⁺) .

Advanced Research Questions

Q. How do electronic effects of substituents (cyclopropyl, thiophene) influence the compound’s reactivity in catalytic applications?

Methodological Answer:

- Cyclopropyl Group: Acts as an electron-donating substituent via σ-*C hyperconjugation, increasing electron density at the pyrazole ring. This enhances nucleophilic aromatic substitution (SNAr) at the 4-position .

- Thiophen-2-yl Group: The sulfur atom’s lone pairs participate in π-conjugation, stabilizing charge-transfer complexes. DFT calculations (B3LYP/6-311++G**) show a HOMO-LUMO gap of 4.2 eV, indicating potential as a redox-active ligand in metal catalysis .

Q. How can researchers resolve contradictions in reported biological activity data for pyrazole derivatives, such as conflicting IC₅₀ values?

Methodological Answer:

- Standardized Assays: Use uniform protocols (e.g., MTT assay for cytotoxicity, 48-hour incubation, 10% FBS) to minimize variability.

- Control for Solubility: Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts.

- Data Normalization: Reference activities against positive controls (e.g., doxorubicin for cytotoxicity) and report p-values from triplicate experiments .

Q. What computational strategies are recommended for studying intermolecular interactions of this compound with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with crystal structures (PDB IDs: 3LQA, 5TZ3) to model binding to enzymes like COX-2 or kinases. Key interactions include:

- Thiophene sulfur → hydrophobic pockets (e.g., Val523 in COX-2).

- Pyrazole N–H → hydrogen bonding with catalytic residues (e.g., Ser530) .

- MD Simulations: Run 100-ns simulations (AMBER22, TIP3P water model) to assess stability of ligand-protein complexes. RMSD values <2.0 Å indicate stable binding .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly (60–90%) across studies, and how can reproducibility be improved?

Methodological Answer: Yield discrepancies often arise from:

- Impurity in Starting Materials: Purify cyclopropylacetylene via fractional distillation (>99% purity by GC-MS) .

- Oxygen Sensitivity: Use Schlenk-line techniques for air-sensitive intermediates (e.g., Grignard reagents).

- Catalyst Deactivation: Pre-treat Pd catalysts with reducing agents (e.g., NaBH₄) to maintain activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.